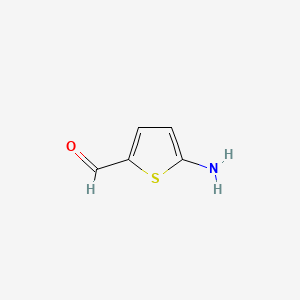

5-Aminothiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17571388

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NOS |

|---|---|

| Molecular Weight | 127.17 g/mol |

| IUPAC Name | 5-aminothiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 |

| Standard InChI Key | QFBSIUIFNVITOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)N)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-aminothiophene-2-carbaldehyde consists of a five-membered thiophene ring () with an amino group () at the 5-position and an aldehyde group () at the 2-position. The planar thiophene ring facilitates π-π interactions, while the electron-donating amino group and electron-withdrawing aldehyde group create a polarized electronic environment . The compound’s SMILES notation, , and InChIKey, QFBSIUIFNVITOR-UHFFFAOYSA-N, provide unambiguous identifiers for its structure .

Tautomerism and Resonance

The amino and aldehyde groups participate in tautomeric equilibria and resonance stabilization. The aldehyde group can exist in equilibrium with its enol form, while the amino group contributes to resonance stabilization through conjugation with the thiophene ring’s π-system. This dynamic behavior enhances the compound’s reactivity in nucleophilic and electrophilic reactions.

Physicochemical Characteristics

5-Aminothiophene-2-carbaldehyde is typically isolated as a yellow to orange crystalline solid. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 127.17 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Soluble in ethanol, ether | |

| Stability | Sensitive to oxidation |

The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in synthetic applications.

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely reported synthesis involves a two-step process:

-

Reduction of 5-Nitrothiophene: Catalytic hydrogenation or chemical reduction (e.g., using ) converts 5-nitrothiophene to 5-aminothiophene.

-

Formylation: The Vilsmeier-Haack reaction introduces the aldehyde group using phosphoryl chloride () and dimethylformamide (DMF).

Alternative Methods

-

Direct Amination: Palladium-catalyzed coupling of 2-bromothiophene-2-carbaldehyde with ammonia.

-

Oxidative Methods: Controlled oxidation of 5-aminothiophene-2-methanol using manganese dioxide ().

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes typical reactions such as:

-

Nucleophilic Addition: Formation of imines with amines (e.g., ).

-

Condensation Reactions: Knoevenagel condensations with active methylene compounds to form α,β-unsaturated carbonyl derivatives.

Amino Group Reactivity

The amino group participates in:

-

Acylation: Reaction with acyl chlorides () to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to generate imine linkages.

Thiophene Ring Modifications

Electrophilic substitution reactions (e.g., sulfonation, halogenation) occur preferentially at the 4-position due to the directing effects of the amino and aldehyde groups.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Development

5-Aminothiophene-2-carbaldehyde serves as a precursor for bioactive molecules, including:

-

Antimicrobial Agents: Derivatives exhibit inhibitory activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Compounds: Schiff base derivatives demonstrate apoptosis-inducing effects in breast cancer cell lines (MCF-7).

Materials Science Applications

-

Organic Semiconductors: Thiophene derivatives are integral to π-conjugated polymers used in organic field-effect transistors (OFETs).

-

Coordination Polymers: The compound forms metal-organic frameworks (MOFs) with transition metals like Cu(II) and Zn(II).

Biological Activity and Mechanism of Action

Enzymatic Inhibition

The aldehyde group forms covalent bonds with cysteine residues in enzymes, inhibiting targets such as:

-

Proteases: Disruption of viral protease activity in HIV-1.

-

Kinases: Competitive inhibition of ATP-binding sites in tyrosine kinases.

Cytotoxic Effects

Mechanistic studies indicate that derivatives induce reactive oxygen species (ROS) generation and mitochondrial membrane depolarization in cancer cells.

Comparative Analysis with Analogous Compounds

The structural and functional uniqueness of 5-aminothiophene-2-carbaldehyde becomes evident when compared to related thiophene derivatives:

Recent Research Advances

Synthetic Methodologies

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (≥85%).

-

Flow Chemistry: Continuous-flow systems enhance scalability and safety in large-scale production.

Pharmacological Studies

-

Neuroprotective Effects: Derivatives show promise in mitigating oxidative stress in neurodegenerative models.

-

Antiviral Activity: Recent trials highlight efficacy against SARS-CoV-2 protease (3CL).

Challenges and Future Directions

Stability Optimization

The compound’s sensitivity to oxidation necessitates advanced stabilization strategies, such as encapsulation in cyclodextrins or formulation as prodrugs.

Green Chemistry Approaches

Developing solvent-free reactions and biodegradable catalysts remains a priority to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume